(2R)-2-amino-2-cyclohexylpropanoic acid
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Overview
Description
(2R)-2-amino-2-cyclohexylpropanoic acid is an organic compound with a unique structure that includes an amino group and a cyclohexyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cyclohexylpropanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of cyclohexylamine with a suitable chiral precursor, followed by a series of steps to introduce the amino and carboxyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-amino-2-cyclohexylpropanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-cyclohexylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group can interact with hydrophobic regions. These interactions can influence the compound’s activity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxyl group instead of a cyclohexyl group.
(2R)-2-amino-2-phenylpropanoic acid: Similar but with a phenyl group instead of a cyclohexyl group.
Uniqueness
(2R)-2-amino-2-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
YXQOVXILWFIANY-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)O)N |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)N |
Origin of Product |
United States |
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